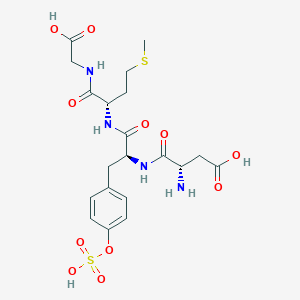
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol
Overview
Description
“6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol” is an intermediate used in the synthesis of 4-Chloro-5-nitro-2-(propylthio)pyrimidine . This compound is an impurity of the drug Ticagrelor , which is the first reversible oral P2Y12 receptor antagonist .
Synthesis Analysis
The synthesis of “6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol” involves several steps. One method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent . Another method involves reacting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with a cyclopentyl intermediate, followed by reducing the obtained intermediate in an iron powder/acetic acid system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol” include condensation, diazotization, and reduction . These reactions are commonly used in organic chemistry and involve changes in the molecular structure of the compound.Scientific Research Applications
Pharmaceutical Research and Development
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol: is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. One of the prominent drugs synthesized using this compound is Ticagrelor , a platelet aggregation inhibitor used to prevent thrombotic events such as strokes and heart attacks. The compound’s role in the development of Ticagrelor highlights its significance in the creation of life-saving medications.
Organic Synthesis Studies
In the field of organic chemistry, this compound is utilized to study the behavior of heterocyclic compounds . Its reactions with other chemicals can lead to the discovery of new synthetic pathways and the development of novel organic molecules, which can have various applications in medicinal chemistry and material sciences.
Analytical Chemistry
As a standard in analytical chemistry, 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol can be used to calibrate instruments and validate analytical methods . Its well-defined structure and properties make it an excellent candidate for use in high-performance liquid chromatography (HPLC) and other analytical techniques.
Chemical Education
This compound is also valuable in educational settings, where it can be used to demonstrate the synthesis and properties of sulfur and selenium compounds . It provides a practical example for students learning about the complexities of chemical reactions involving heterocycles and nitro groups.
Future Directions
properties
IUPAC Name |
4-chloro-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c1-2-3-15-7-9-5(8)4(11(13)14)6(12)10-7/h2-3H2,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBABSVBIPUOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Racemic-(3S,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1459903.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)







